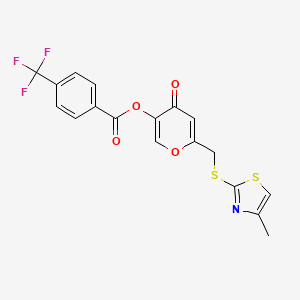

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyran ring, and a benzoate group . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are known for their diverse biological activities .

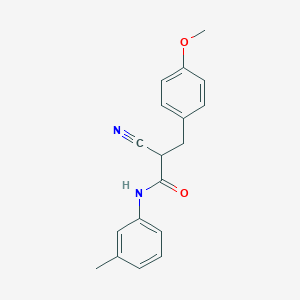

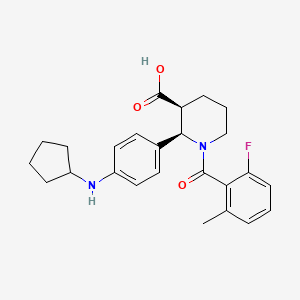

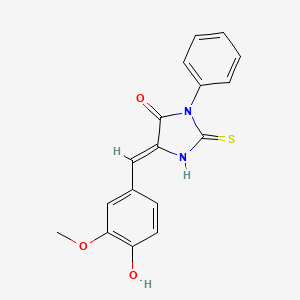

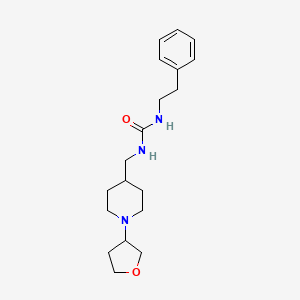

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring, for example, is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives are generally stable compounds. They have a polar nature due to the presence of sulfur and nitrogen in the ring, which can affect their solubility and reactivity .Aplicaciones Científicas De Investigación

Antifungal Applications

The thiazole moiety is known for its antifungal properties. Compounds with a thiazole ring have been used to develop new antifungal agents due to their effectiveness in inhibiting fungal growth. The methylthiazol group in the compound could potentially be explored for developing treatments against fungal infections .

Antitubercular Agent

Thiazole derivatives have been designed as antitubercular agents. They show activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound could be investigated for its efficacy as an antitubercular agent, particularly focusing on its inhibition of DprE1, a crucial enzyme in the bacterium .

Anticancer Activity

The pyran ring, often found in natural products, has been associated with anticancer activity. The oxo group at the 4-position could be reactive towards nucleophilic species in biological systems, which might be leveraged to target cancer cells. Research could explore the compound’s potential to act as a cytotoxic agent against various cancer cell lines .

Anti-inflammatory Properties

Compounds containing thiazole rings have demonstrated anti-inflammatory properties. The compound could be studied for its ability to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Antibacterial Activity

The structural complexity of the compound suggests potential for antibacterial activity. The trifluoromethyl group, in particular, is known for enhancing the antibacterial properties of molecules. This compound could be part of a study to develop new antibiotics .

Antioxidant Effects

Antioxidants are crucial in protecting the body from oxidative stress. The thiazole and pyran components of the compound could contribute to antioxidant activity, which would be valuable in research focused on preventing oxidative damage .

Neuroprotective Applications

Given the importance of thiazole derivatives in neurological health, as seen in Vitamin B1 (thiamine), the compound could be investigated for its role in neuroprotection. It might aid in the synthesis of neurotransmitters or protect neurons from damage .

Antiviral Potential

The thiazole ring is a common feature in many antiviral drugs. Research into the compound’s structure-activity relationship could uncover its potential as an antiviral agent, possibly offering a new avenue for treating viral infections .

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts like a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which then regulates gene expression

Biochemical Pathways

The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell differentiation . The downstream effects of these biochemical pathways can vary widely, depending on the specific genes that are transcribed and the tissues in which they are expressed.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological processes regulated by PPARs. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Safety and Hazards

Propiedades

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO4S2/c1-10-8-27-17(22-10)28-9-13-6-14(23)15(7-25-13)26-16(24)11-2-4-12(5-3-11)18(19,20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIBKNAMJKZOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2865513.png)

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)